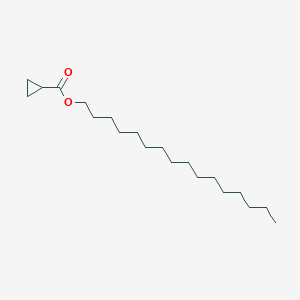

Cycloprate

Description

Properties

IUPAC Name |

hexadecyl cyclopropanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-20(21)19-16-17-19/h19H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCKKHGFMYTPBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058124 | |

| Record name | Cycloprate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54460-46-7 | |

| Record name | Cycloprate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54460-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054460467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycloprate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXADECYL CYCLOPROPANECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R48M9RTUG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Mechanism of Action for the Obsolete Acaricide Cycloprate on Spider Mites: A Search for Lost Data

Cycloprate belongs to the chemical class of cyclopropanecarboxylates. While some compounds in this broader class have been investigated as insecticides, the specific mode of action for this compound as an acaricide has not been documented in accessible records. Modern pesticide classification systems, such as the one maintained by the Insecticide Resistance Action Committee (IRAC), do not include obsolete compounds, further limiting the availability of structured information.

Our extensive search strategy included querying chemical databases like PubChem, which provided the chemical formula (C20H38O2) and IUPAC name (hexadecyl cyclopropanecarboxylate) for this compound. The AERU (Agriculture and Environment Research Unit) database confirmed its status as an obsolete acaricide. A singular study focusing on the metabolism of this compound in rats was identified; however, this provides no insight into its toxicological action on the target pest, spider mites.

Without primary research data detailing the specific biochemical pathways or physiological systems disrupted by this compound in spider mites, it is not possible to construct the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, or signaling pathway diagrams. The core information required to fulfill the user's request does not appear to be present in the public domain.

It is plausible that if such studies were conducted, they may exist in a non-digitized format within the archives of the original manufacturer or regulatory agencies from the time the compound was in use. However, accessing such information is beyond the scope of publicly available data retrieval.

Therefore, we must conclude that a detailed technical guide on the mechanism of action of this compound on spider mites cannot be produced due to the absence of foundational scientific data. The specific molecular target and the ensuing physiological cascade leading to mite mortality for this particular obsolete acaricide remain undocumented in the accessible scientific record.

Hexadecyl Cyclopropanecarboxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyl cyclopropanecarboxylate, also known by its trade name Cycloprate, is an organic chemical compound classified as an ester of cyclopropanecarboxylic acid and hexadecanol. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Physical Properties

Table 1: General and Computed Properties of Hexadecyl Cyclopropanecarboxylate [1]

| Property | Value | Source |

| Molecular Formula | C20H38O2 | PubChem[1] |

| Molecular Weight | 310.5 g/mol | PubChem[1] |

| CAS Number | 54460-46-7 | PubChem[1] |

| IUPAC Name | hexadecyl cyclopropanecarboxylate | PubChem[1] |

| Synonyms | This compound, Cyclopropate | PubChem[1] |

| XLogP3 | 8.2 | PubChem[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

| Rotatable Bond Count | 17 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

Solubility:

Based on the principle of "like dissolves like," hexadecyl cyclopropanecarboxylate is expected to have low solubility in polar solvents like water and higher solubility in non-polar organic solvents.[2][3] Esters with shorter hydrocarbon chains are more soluble in water, but the long hexadecyl chain significantly decreases its aqueous solubility.[2][3]

Table 2: Predicted Solubility of Hexadecyl Cyclopropanecarboxylate in Common Solvents

| Solvent | Predicted Solubility |

| Water | Very Low |

| Ethanol | Soluble |

| Methanol | Sparingly Soluble |

| Acetone | Soluble[4] |

| Hexane | Soluble[4] |

| Toluene | Soluble[4] |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

Experimental Protocols

Synthesis: Fischer Esterification

A common and effective method for synthesizing esters is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[5][6][7][8] In this case, cyclopropanecarboxylic acid and hexadecanol would be reacted in the presence of a strong acid catalyst like sulfuric acid.

Reaction:

Cyclopropanecarboxylic Acid + Hexadecanol --(H₂SO₄)--> Hexadecyl Cyclopropanecarboxylate + Water

Detailed Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve cyclopropanecarboxylic acid (1.0 equivalent) in a large excess of hexadecanol (which can also serve as the solvent). Alternatively, an inert solvent like toluene can be used.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux. To drive the equilibrium towards the product, remove the water formed during the reaction using a Dean-Stark apparatus.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. The crude product is then washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: The crude ester can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

Caption: Fischer Esterification Workflow for Hexadecyl Cyclopropanecarboxylate Synthesis.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like long-chain esters.[9][10][11][12][13]

Protocol Outline:

-

Sample Preparation: Dissolve a small amount of the purified hexadecyl cyclopropanecarboxylate in a volatile organic solvent like hexane or ethyl acetate.

-

GC Conditions:

-

Column: A nonpolar or moderately polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: Typically 250-280°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 300°C) to ensure good separation and elution.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500) to capture the molecular ion and characteristic fragment ions.

-

High-Performance Liquid Chromatography (HPLC):

HPLC can also be used for the analysis and purification of long-chain esters.

Protocol Outline:

-

Sample Preparation: Dissolve the sample in the mobile phase.

-

HPLC Conditions:

-

Column: A reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water.

-

Detector: A UV detector (if the molecule has a chromophore) or a more universal detector like a refractive index detector (RID) or an evaporative light scattering detector (ELSD).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is essential for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (typically in the upfield region, ~0.5-1.5 ppm), the protons of the hexadecyl chain (a large signal around 1.2-1.4 ppm for the CH₂ groups and a triplet around 0.9 ppm for the terminal CH₃ group), and the protons on the carbon adjacent to the ester oxygen (a triplet around 4.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon (~175 ppm), the carbons of the cyclopropyl ring, and the distinct carbons of the long alkyl chain.

Infrared (IR) Spectroscopy:

The IR spectrum of an ester is characterized by a strong carbonyl (C=O) stretching absorption.[14][15]

-

C=O Stretch: A strong, sharp peak is expected in the region of 1735-1750 cm⁻¹.

-

C-O Stretch: One or two C-O stretching bands will appear in the region of 1000-1300 cm⁻¹.

-

C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

Biological Activity and Mechanism of Action

Hexadecyl cyclopropanecarboxylate was developed and used as a miticide (acaricide) under the name this compound.[16] Miticides are pesticides that are specifically used to control mites.[17]

While detailed, publicly available studies on the specific signaling pathways affected by this compound are scarce, the general mode of action of many miticides involves targeting the nervous system, metabolic energy production, or growth of the arthropod.[18][19] Organophosphate and carbamate miticides, for example, inhibit the enzyme acetylcholinesterase, which is crucial for nerve function.[17] Other miticides can act as neurotoxins by interfering with ion channels in nerve cells.

Given that many insecticides and miticides with cyclopropane moieties exhibit neurotoxic effects, it is plausible that this compound acts on the nervous system of mites.[18] However, without specific studies, the exact molecular target and signaling pathway remain to be elucidated.

Caption: Postulated General Mechanism of Action for Miticides like this compound.

Conclusion

Hexadecyl cyclopropanecarboxylate is a long-chain ester with established use as a miticide. This guide has provided a summary of its known and predicted chemical and physical properties, along with detailed, generalized protocols for its synthesis and analysis. While its biological activity as a miticide is confirmed, further research is required to elucidate the specific molecular targets and signaling pathways involved in its mode of action. The information presented here serves as a solid foundation for researchers and professionals seeking to work with or further investigate this compound.

References

- 1. This compound | C20H38O2 | CID 41093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. jk-sci.com [jk-sci.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]

- 10. lipidmaps.org [lipidmaps.org]

- 11. jfda-online.com [jfda-online.com]

- 12. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. This compound (Ref: ZR 856) [sitem.herts.ac.uk]

- 17. Miticide | Organic, Natural & Eco-Friendly | Britannica [britannica.com]

- 18. protectingbees.njaes.rutgers.edu [protectingbees.njaes.rutgers.edu]

- 19. utia.tennessee.edu [utia.tennessee.edu]

An In-depth Technical Guide to the Synthesis of Cyclopyrimorate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthetic pathway for Cyclopyrimorate, a significant herbicide. The synthesis involves a multi-step process commencing with the preparation of two key intermediates, which are subsequently coupled and functionalized to yield the final product. This document outlines the experimental protocols for each key reaction, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in the field of drug and agrochemical development.

Introduction

Cyclopyrimorate is a herbicide that has garnered attention for its efficacy. Understanding its synthesis is crucial for its production, the development of analogues, and for further research into its mode of action. The synthesis of Cyclopyrimorate is a multi-step process that involves the careful construction of its core molecular framework through a series of strategic chemical reactions. This guide will detail the known synthetic route, providing in-depth procedural information and quantitative data where available.

Overall Synthesis Pathway

The synthesis of Cyclopyrimorate can be conceptually divided into three main stages:

-

Synthesis of the Phenolic Intermediate: Preparation of 2-cyclopropyl-6-methylphenol.

-

Synthesis of the Pyridazine Intermediate: Preparation of a functionalized pyridazine ring.

-

Coupling and Final Acylation: Union of the two key intermediates followed by the introduction of the morpholine-4-carboxylate group.

A general overview of the synthesis is described, starting from commercially available precursors.

Experimental Protocols and Data

Synthesis of Key Intermediates

3.1.1. Preparation of 2-cyclopropyl-6-methylphenol (Intermediate A)

The synthesis of the phenolic intermediate, 2-cyclopropyl-6-methylphenol, is a critical first step. While various methods can be envisioned for its preparation, a common approach involves the cyclopropanation of a corresponding substituted phenol derivative.

Experimental Protocol:

Quantitative Data:

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |

| 2-cyclopropyl-6-methylphenol | C₁₀H₁₂O | 148.20 | Data not available | >95 |

3.1.2. Preparation of 3,6-dichloro-4-hydroxypyridazine (Intermediate B)

The pyridazine core of Cyclopyrimorate is synthesized from 3,6-dichloropyridazine.

Experimental Protocol:

A detailed experimental protocol for the selective hydrolysis of 3,6-dichloropyridazine to 3,6-dichloro-4-hydroxypyridazine is not explicitly detailed in the available literature. A plausible method involves the controlled hydrolysis of 3,6-dichloropyridazine under basic conditions, carefully managing the reaction parameters to favor the mono-hydroxylated product.

Quantitative Data:

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |

| 3,6-dichloro-4-hydroxypyridazine | C₄H₂Cl₂N₂O | 164.98 | Data not available | >95 |

Coupling of Intermediates and Final Synthesis Steps

The subsequent steps involve the coupling of the phenolic and pyridazine intermediates, followed by the final acylation to yield Cyclopyrimorate.

3.2.1. Synthesis of 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-ol (Intermediate C)

This key coupling reaction forms the core structure of Cyclopyrimorate.

Experimental Protocol:

The coupling of 2-cyclopropyl-6-methylphenol (Intermediate A) with a suitable pyridazine derivative is a crucial step. A likely precursor is a di-chlorinated pyridazine, where one chlorine atom is selectively displaced by the phenoxide.

To a solution of 2-cyclopropyl-6-methylphenol in a suitable solvent such as o-dichlorobenzene, anhydrous sodium hydroxide is added to form the corresponding sodium phenoxide. A dichloropyridazine derivative is then added, and the reaction mixture is heated. The use of a phase-transfer catalyst may be beneficial. The reaction progress is monitored by TLC or HPLC. Upon completion, the reaction is worked up by quenching with water, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Quantitative Data:

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |

| 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-ol | C₁₄H₁₃ClN₂O₂ | 276.72 | Excellent (as per literature) | >98 |

3.2.2. Synthesis of Cyclopyrimorate

The final step is the acylation of the hydroxyl group on the pyridazine ring with morpholine-4-carbonyl chloride.

Experimental Protocol:

To a solution of 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-ol (Intermediate C) in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran), a non-nucleophilic base such as triethylamine or pyridine is added. The mixture is cooled in an ice bath, and morpholine-4-carbonyl chloride is added dropwise with stirring. The reaction is allowed to proceed at room temperature until completion, as monitored by TLC or HPLC. The reaction mixture is then washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel or by recrystallization to afford Cyclopyrimorate.

Quantitative Data:

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |

| Cyclopyrimorate | C₁₉H₂₀ClN₃O₄ | 389.83 | Data not available | >99 |

Visualizations

Synthesis Pathway of Cyclopyrimorate

Caption: Overall synthetic pathway of Cyclopyrimorate.

Experimental Workflow for Final Acylation Step

Caption: Workflow for the acylation of the pyridazinol intermediate.

Conclusion

The synthesis of Cyclopyrimorate is a well-defined process that relies on the strategic assembly of key phenolic and pyridazine intermediates. This guide has provided a comprehensive overview of the synthetic pathway, including detailed experimental considerations and available quantitative data. The provided visualizations offer a clear and concise representation of the synthesis and associated workflows, intended to aid researchers and professionals in their understanding and potential application of this synthetic methodology. Further research into optimizing reaction conditions and yields for each step could be beneficial for large-scale production.

An In-depth Technical Guide on the Historical Use of Cycloprate in Agriculture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloprate, known chemically as hexadecyl cyclopropanecarboxylate and by the trade name Zardex® (also referenced as ZR-856), is an obsolete acaricide with a history of use in agriculture for the control of phytophagous mites. Developed by Zoecon Corporation, a company that pioneered insect growth regulator (IGR) technology, this compound demonstrated a novel mode of action for its time, primarily exhibiting ovicidal and insect growth regulatory effects. This technical guide provides a comprehensive overview of the historical use of this compound, summarizing available quantitative data, detailing experimental protocols from key studies, and visualizing its metabolic pathway and proposed mode of action. Due to the compound's obsolescence, the available data is limited primarily to research conducted in the 1970s.

Physicochemical Properties

| Property | Value |

| Chemical Name | hexadecyl cyclopropanecarboxylate |

| CAS Number | 54460-46-7 |

| Molecular Formula | C₂₀H₃₈O₂ |

| Molecular Weight | 310.51 g/mol |

| Synonyms | This compound, Zardex, ZR-856 |

Data Presentation: Efficacy of this compound (Zardex®)

The following table summarizes the field efficacy data of Zardex® for the control of the citrus rust mite (Phyllocoptruta oleivora), as reported by Bullock and McCoy in 1978.

| Treatment (oz a.i. in 100 Gals) | Mean Mites per Fruit (Pre-spray) | Mean Mites per Fruit (7 days post-spray) | Mean Mites per Fruit (14 days post-spray) | Mean Mites per Fruit (21 days post-spray) |

| Zardex 4.2 Oil | 15.3 | 0.1 | 0.2 | 0.3 |

| Untreated Check | 16.1 | 18.2 | 25.6 | 31.4 |

Data extracted from Bullock, R. G., & McCoy, C. W. (1978). Activity of insect growth regulators versus citrus rust mite in Florida. Proceedings of the Florida State Horticultural Society, 91, 72-74.

Experimental Protocols

Field Efficacy Trial for Citrus Rust Mite Control

The following protocol is based on the methodology described by Bullock and McCoy (1978) for the evaluation of Zardex® on citrus.

Objective: To determine the efficacy of this compound (as Zardex® 4.2 Oil formulation) in controlling citrus rust mite (Phyllocoptruta oleivora) populations on mature 'Valencia' orange trees.

Experimental Design:

-

Location: A grove of mature 'Valencia' orange trees in Florida.

-

Plot Design: 1-acre plots, replicated 3 times in a randomized block design.

-

Treatments:

-

Zardex 4.2 Oil applied at a concentration of 4.2 oz active ingredient per 100 gallons of water.

-

Untreated check.

-

-

Application:

-

Treatments were applied as a 2X concentrate spray at a volume of 500 gallons per acre (GPA).

-

Application was made using an air blast sprayer.

-

-

Sampling and Data Collection:

-

Pre-spray mite counts were conducted to establish baseline population densities.

-

Post-spray counts were performed at 7, 14, and 21 days after treatment.

-

In each plot, 120 fruits were randomly examined to determine population densities of the citrus rust mite.

-

Ovicidal Activity Assay

The following is a generalized protocol for assessing the ovicidal activity of this compound, based on the research by Henrick et al. (1976) on a new class of miticides containing the cyclopropyl group.

Objective: To evaluate the direct contact ovicidal activity of this compound against the two-spotted spider mite (Tetranychus urticae).

Methodology:

-

Mite Rearing: Maintain a healthy colony of two-spotted spider mites on a suitable host plant (e.g., lima bean plants).

-

Egg Collection: Place gravid female mites on fresh, untreated host plant leaves and allow them to oviposit for a defined period (e.g., 24 hours). Remove the adult females.

-

Treatment Application:

-

Prepare serial dilutions of this compound in a suitable solvent with a surfactant.

-

Apply the treatment solutions directly to the leaves containing the mite eggs using a precision sprayer to ensure uniform coverage.

-

A control group is treated with the solvent and surfactant solution only.

-

-

Incubation: Maintain the treated leaves under controlled environmental conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).

-

Evaluation:

-

After a period corresponding to the normal egg incubation time (e.g., 3-5 days), examine the eggs under a dissecting microscope.

-

Record the number of hatched and unhatched eggs for each treatment and control.

-

Calculate the percentage of egg mortality for each concentration.

-

-

Data Analysis: Determine the LC50 (lethal concentration for 50% of the population) value using probit analysis or a similar statistical method.

Mandatory Visualization

Proposed Mode of Action: Insect Growth Regulation

This compound acts as an insect growth regulator (IGR). While the precise molecular target has not been definitively elucidated in the available literature, its effects are consistent with the disruption of hormonal processes that control insect development, particularly molting and embryogenesis. The ovicidal activity of this compound suggests interference with the early stages of development. One plausible mechanism for IGRs is the mimicry of juvenile hormone, which leads to developmental abnormalities.

Metabolic Pathway of this compound in Plants

Research by Quistad, Staiger, and Schooley in 1978 elucidated the metabolic fate of this compound in apples and oranges. The primary metabolic pathway involves the hydrolysis of the ester bond.

Experimental Workflow: Residue Analysis in Fruit

The following diagram illustrates a typical workflow for the analysis of this compound residues in agricultural produce, based on the methodologies of the time.

Conclusion

This compound was an early example of an insect growth regulator used in agriculture, specifically as an acaricide with potent ovicidal activity. Its unique mode of action represented a departure from the neurotoxic pesticides that were prevalent at the time. While it has since been replaced by newer compounds, the historical data and research into its efficacy, metabolism, and mode of action provide valuable insights for the development of modern, selective pest control agents. The methodologies employed in its evaluation laid the groundwork for the assessment of future IGRs. Further investigation into the specific molecular targets of cyclopropanecarboxylate compounds could yield new avenues for insecticide and acaricide discovery.

Toxicological Profile of Cycloprate in Non-target Organisms: A Technical Guide

Disclaimer: Information regarding the toxicological profile of Cycloprate, an obsolete acaricide, is scarce in publicly available scientific literature.[1] This guide summarizes the limited existing data and outlines the standard experimental approaches for a comprehensive toxicological assessment of a pesticide in non-target organisms, in line with the core requirements of this document.

Executive Summary

This compound is an acaricide that was primarily used to control spider mites on fruit crops.[1] While it is reported to have low oral mammalian toxicity, a significant knowledge gap exists regarding its effects on other non-target organisms.[1] This technical guide consolidates the available toxicological data for this compound and provides a framework for the requisite experimental protocols and data presentation necessary for a thorough environmental risk assessment. The document is intended for researchers, scientists, and drug development professionals to understand the known toxicological aspects of this compound and to highlight the areas requiring further investigation.

Mammalian Toxicity

The primary available toxicological data for this compound pertains to mammals. It is generally characterized as having low acute oral toxicity.[1]

Table 1: Acute Oral Toxicity of this compound in Mammals

| Species | Parameter | Value | Reference |

| Rat | LD50 | > 5000 mg/kg | [1] |

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population.

Metabolism in Rats

Studies on the metabolism of this compound in rats have been conducted, providing some insight into its environmental degradation.[2] However, detailed metabolic pathways and the toxicological significance of the metabolites in non-target organisms have not been extensively documented.

Ecotoxicological Profile in Non-Target Organisms

There is a significant lack of data on the ecotoxicological effects of this compound on non-target organisms, including birds, fish, aquatic invertebrates, and insects.[1] A comprehensive assessment would require studies as outlined in the following sections.

Avian Toxicity

No specific studies on the acute or chronic toxicity of this compound in avian species were identified. Standard testing would involve determining the acute oral LD50 and subacute dietary LC50 in representative species such as the Mallard duck or Bobwhite quail.

Aquatic Toxicity

Toxicity to Non-Target Arthropods

Data on the impact of this compound on beneficial insects, such as pollinators and predators, is absent. Investigations would typically involve contact and oral toxicity tests on species like the honey bee (Apis mellifera) and predatory mites.

Experimental Protocols for Toxicological Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), are crucial for generating reliable and comparable toxicological data.

Repeated Dose 28-Day Oral Toxicity Study in Rodents (OECD Test Guideline 407)

This study provides information on the health hazards likely to arise from repeated oral exposure to a substance for 28 days.[3][4][5]

Methodology:

-

Test Animals: Typically, rats are used. At least 10 animals (5 male, 5 female) per dose group.

-

Dose Levels: A control group and at least three dose levels are used.

-

Administration: The test substance is administered orally by gavage or in the diet/drinking water daily for 28 days.

-

Observations: Daily clinical observations are made. Body weight and food/water consumption are recorded weekly.

-

Clinical Pathology: Hematology and clinical biochemistry parameters are analyzed at the end of the study.

-

Pathology: All animals are subjected to a full gross necropsy. Histopathological examination of major organs is performed.

A workflow for this experimental protocol is visualized below.

Caption: Workflow for a 28-day repeated dose oral toxicity study.

Signaling Pathways

Due to the limited research on this compound, there is no information available regarding specific signaling pathways that may be affected in non-target organisms. A general approach to investigating potential mechanisms of toxicity is outlined below.

Caption: General logical relationship in toxicological assessment.

Conclusion and Future Directions

The available data on the toxicological profile of this compound in non-target organisms is severely limited, with the exception of low acute oral toxicity in mammals.[1] To conduct a thorough environmental risk assessment, extensive research is required to characterize its effects on a wide range of non-target species, including birds, fish, aquatic invertebrates, and beneficial insects. The experimental frameworks and standardized protocols outlined in this guide provide a roadmap for generating the necessary data to fill the existing knowledge gaps. Future research should prioritize studies on the environmental fate, bioaccumulation potential, and chronic toxicity of this compound and its metabolites.

References

The Metabolic Fate of Cycloprate in Rats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the metabolic processes affecting Cycloprate (hexadecyl cyclopropanecarboxylate) in rats. The information presented herein, including quantitative metabolic data, detailed experimental protocols, and metabolic pathway visualizations, is intended to support research and development in the fields of toxicology, drug metabolism, and pesticide science.

Core Findings in Rat Metabolism of this compound

This compound undergoes significant metabolism in rats following oral administration. The primary metabolic pathway involves the hydrolysis of the ester bond, leading to the formation of cyclopropanecarboxylic acid (CPCA) and hexadecanol. The majority of the administered dose is excreted, with distinct major metabolites found in the feces and urine.

Quantitative Metabolic Data

Following a single oral dose of [carboxyl-¹⁴C]this compound at 21 mg/kg, the excretion of the radiolabel was monitored. The quantitative data on the excretion and metabolite distribution are summarized below.

| Excretion Route / Metabolite | Percentage of Applied Dose | Timeframe |

| Total ¹⁴C Excretion | ||

| Feces | Major portion of excreted radiolabel | Not specified |

| Urine | 46% | 1 day |

| Major Metabolites | ||

| Cyclopropanecarboxylic acid (in feces) | Major excretory metabolite in feces | Not specified |

| N-(cyclopropylcarbonyl)glycine (in urine) | 46% (85% of 1-day urinary radiolabel) | 1 day |

| Tissue Retention | ||

| ¹⁴C Label (21 mg/kg dose) | 5% | 60 days |

| ¹⁴C Label (1 mg/kg dose) | Reduced by half compared to 21 mg/kg dose | 4 days |

Key Metabolic Pathways

The biotransformation of this compound in rats follows a clear hydrolytic and subsequent conjugation pathway. The initial cleavage of the ester linkage is a critical step, liberating the cyclopropane and hexadecyl moieties for further metabolism.

Experimental Protocols

The following methodologies were central to the characterization of this compound metabolism in rats.

Animal Dosing and Sample Collection

-

Test Animals: Male rats were used for these studies.

-

Radiolabeling: this compound was radiolabeled at the carboxyl moiety of the cyclopropanecarboxylate ([carboxyl-¹⁴C]this compound) to a specific activity of 54.1 mCi/mmol.

-

Dosing: A single oral dose of [carboxyl-¹⁴C]this compound was administered to the rats. Two dose levels were investigated: 21 mg/kg and 1 mg/kg.

-

Sample Collection: Urine and feces were collected for analysis. Tissues were also collected at specified time points post-dosing (4 days and 60 days) to assess for radiolabel retention.

Extraction of Metabolites from Tissues and Feces

A detailed protocol for the extraction of metabolites is crucial for accurate quantification and identification.

Methodological & Application

Analytical Methods for the Detection of Cycloprate Residues: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of Cycloprate residues in various food matrices. This compound is a miticide used in agriculture, and monitoring its residues is crucial for ensuring food safety and regulatory compliance. The methodologies described herein leverage modern analytical techniques, primarily Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), coupled with robust sample preparation methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Overview of Analytical Approaches

The detection of this compound residues at trace levels requires highly sensitive and selective analytical methods. Both GC-MS/MS and LC-MS/MS are powerful techniques for this purpose, offering excellent specificity and low detection limits.[1] The choice between these two platforms often depends on the specific food matrix, the polarity of the analyte, and the desired scope of the multi-residue analysis.

Sample preparation is a critical step to remove interfering matrix components and concentrate the analyte of interest.[2] The QuEChERS method has become a widely adopted and effective approach for extracting pesticides from a variety of food samples.[3][4] It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (dSPE).[4]

Sample Preparation: The QuEChERS Protocol

The QuEChERS protocol is a streamlined and efficient method for preparing food samples for pesticide residue analysis.[3][4] Two main standardized versions of the QuEChERS method are the AOAC Official Method 2007.01 and the European Standard EN 15662.[4] The general workflow is outlined below.

Experimental Workflow for QuEChERS Sample Preparation

Protocol for QuEChERS Extraction and Cleanup:

-

Homogenization: Homogenize a representative portion of the food sample (typically 10-15 g). For dry samples like tea, rehydration with water may be necessary before homogenization.[5]

-

Extraction:

-

Place the homogenized sample into a 50 mL centrifuge tube.

-

Add the appropriate volume of acetonitrile (e.g., 10-15 mL).

-

Add the appropriate QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, and buffering salts like sodium citrate).[6]

-

Shake the tube vigorously for 1 minute.

-

Centrifuge the tube for 5 minutes at a speed greater than 3000 g.

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube.

-

The dSPE tube contains a sorbent mixture tailored to the matrix. Common sorbents include:

-

Primary Secondary Amine (PSA): Removes organic acids, sugars, and fatty acids.

-

C18: Removes non-polar interferences like fats and waxes.

-

Graphitized Carbon Black (GCB): Removes pigments like chlorophyll and carotenoids.[7]

-

-

Shake the dSPE tube for 30 seconds.

-

Centrifuge for 5 minutes.

-

-

Final Extract: The resulting supernatant is the final extract, ready for analysis by GC-MS/MS or LC-MS/MS.

Analytical Determination by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a highly effective technique for the analysis of this compound and other moderately volatile and thermally stable pesticides.

Application Note: Analysis of this compound in Tea

A validated method for the simultaneous determination of 12 pesticides, including this compound, in green and black tea has been established using GC-MS/MS.[5]

Sample Preparation: A modified QuEChERS method is employed. For tea samples, a pre-hydration step is crucial for efficient extraction.

GC-MS/MS Instrumentation and Parameters:

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 7000D Triple Quadrupole MS or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Volume | 1 µL |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium |

| Oven Program | Initial 60°C (1 min), ramp to 180°C at 20°C/min, then to 280°C at 10°C/min (hold 5 min) |

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for this compound: Specific precursor and product ions, along with optimized collision energies, should be determined empirically on the instrument in use. General guidance for MRM method development is available.[8][9]

Quantitative Data for this compound in Tea: [5]

| Matrix | Spiking Level (µg/kg) | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) |

| Green Tea | 10 | 70.7 - 113.0 | < 15 | 0.01 - 3.14 | 0.04 - 8.69 |

| 20 | 70.7 - 113.0 | < 15 | |||

| 100 | 70.7 - 113.0 | < 15 | |||

| Black Tea | 10 | 72.0 - 99.1 | < 15 | 0.01 - 3.14 | 0.04 - 8.69 |

| 20 | 72.0 - 99.1 | < 15 | |||

| 100 | 72.0 - 99.1 | < 15 |

Note: The ranges for LOD and LOQ represent the overall performance for the 12 pesticides in the study, including this compound.

Analytical Determination by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a complementary technique to GC-MS/MS and is particularly suitable for a wider range of pesticide polarities.

Application Note: General Approach for this compound in Fruits and Vegetables

Sample Preparation: The standard QuEChERS protocol as described in Section 2 is applicable. For fruits and vegetables with high water content, the original AOAC or EN methods can be followed directly.[4] For citrus fruits, an additional cleanup step with a C18 sorbent may be beneficial to remove non-polar interferences.[2]

LC-MS/MS Instrumentation and Parameters:

| Parameter | Setting |

| Liquid Chromatograph | UHPLC system (e.g., Agilent 1290 Infinity II, Waters Acquity) |

| Mass Spectrometer | Triple Quadrupole MS (e.g., Agilent 6470, Sciex 4500) |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, < 2 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate |

| Gradient | Optimized for separation of target analytes |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 2 - 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for this compound: Precursor ion, product ions, declustering potential, and collision energy need to be optimized for the specific instrument. The precursor ion will likely be the [M+H]+ or another suitable adduct.[11]

Expected Performance: Based on general multi-residue method validation data, for most pesticides in fruits and vegetables, the following performance can be expected:[10][12]

| Parameter | Expected Range |

| Recovery | 70 - 120% |

| RSD | ≤ 20% |

| LOD | 0.1 - 5 µg/kg |

| LOQ | 0.5 - 10 µg/kg |

Signaling Pathways and Logical Relationships

The analytical process for this compound residue detection follows a logical workflow from sample receipt to final data reporting. This can be visualized as a signaling pathway where each step triggers the next.

Logical Workflow for this compound Residue Analysis

Conclusion

The analytical methods described provide robust and sensitive protocols for the determination of this compound residues in various food matrices. The combination of QuEChERS sample preparation with GC-MS/MS or LC-MS/MS analysis allows for the reliable quantification of this compound at levels relevant to regulatory limits. The specific parameters and expected performance data provided for tea analysis can serve as a strong foundation for method development and validation for other food commodities. It is essential to perform in-house validation to ensure the method is fit for its intended purpose for each specific matrix.

References

- 1. researchgate.net [researchgate.net]

- 2. [Validation study on a rapid multi-residue method for determination of pesticide residues in vegetables and fruits by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of Cyclopropane Fatty Acids in Food of Animal Origin by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Multiresidue Pesticide Analysis in Tea Using GC–MS/MS to Determine 12 Pesticide Residues (GB 2763-2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. agilent.com [agilent.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cycloprate Extraction from Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of cycloprate, a pesticide, from soil and water samples. The methodologies described are based on established and widely used techniques for pesticide residue analysis, ensuring high recovery and reproducibility. While specific performance data for this compound is not extensively available in recent literature, the presented protocols for similar analytes offer a robust starting point for method development and validation.

Extraction from Soil Samples: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective approach for extracting a wide range of pesticides from complex matrices like soil.[1][2][3][4][5] It involves a salting-out extraction with an organic solvent followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[3]

Experimental Protocol:

1. Sample Preparation and Extraction:

-

For soil with ≥70% water content, weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[1][4]

-

For air-dried soil, weigh 3 g of the sample into a 50 mL tube, add 7 mL of water, vortex briefly, and allow it to hydrate for 30 minutes.[1][4]

-

Add the appropriate internal standards to the sample.

-

Cap the tube and shake or vortex vigorously for 5 minutes to ensure thorough extraction of the pesticides.[1][4]

-

Add the contents of a citrate-buffered QuEChERS salt packet (e.g., ECQUEU750CT-MP containing magnesium sulfate, sodium chloride, and sodium citrate) to the tube.[1]

-

Immediately shake the tube vigorously for at least 2 minutes to prevent the agglomeration of salts.[1]

-

Centrifuge the sample for 5 minutes at ≥ 3000 relative centrifugal force (rcf).[1]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE cleanup tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate (e.g., CUMPSC18CT, which also contains C18).[1] PSA helps in removing organic acids and other polar interferences.

-

Centrifuge for 2 minutes at a high rcf (e.g., ≥ 5000).[1]

-

Filter the purified supernatant through a 0.2 µm syringe filter directly into an autosampler vial for analysis by LC-MS/MS or GC-MS/MS.[1]

Data Presentation:

The following table summarizes representative quantitative data for pesticide recovery using the QuEChERS method in soil. It is crucial to validate the method specifically for this compound to determine its recovery, limit of detection (LOD), and limit of quantification (LOQ).

| Parameter | Value | Reference |

| Recovery | 70-120% | [6] |

| Relative Standard Deviation (RSD) | ≤ 20% | [6] |

| Limit of Detection (LOD) | 3.0 - 7.5 µg/kg | [6] |

| Limit of Quantification (LOQ) | 10 - 25 µg/kg | [6] |

Experimental Workflow:

Caption: QuEChERS workflow for this compound extraction from soil samples.

Extraction from Water Samples: Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a highly efficient technique for isolating and concentrating pesticides from water samples.[7] It involves passing the water sample through a cartridge containing a solid sorbent that retains the analyte of interest, which is then eluted with a small volume of an organic solvent.

Experimental Protocol:

1. Sample Pre-treatment:

-

Collect water samples in amber glass containers and store them in the dark at approximately 4°C.[8]

-

For samples containing suspended solids, centrifugation is recommended to prevent clogging of the SPE cartridge.[8]

-

Adjust the pH of the water sample as needed for optimal retention of this compound on the chosen sorbent. For many pesticides, adjusting the pH to < 2 with sulfuric acid is common.[9]

-

Add appropriate internal standards to the water sample.

2. Solid-Phase Extraction (SPE):

-

Cartridge Conditioning: Precondition a C18 or a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) by passing 3 mL of methanol followed by 3 mL of deionized water.[10] Do not allow the cartridge to dry out before loading the sample.

-

Sample Loading: Pass the pre-treated water sample (e.g., 1 L) through the conditioned SPE cartridge at a controlled flow rate of 5-10 mL/min.[10]

-

Cartridge Washing: After loading, wash the cartridge with a small volume of deionized water to remove any remaining water-soluble interferences.

-

Cartridge Drying: Dry the cartridge thoroughly under a vacuum for about 20 minutes to remove residual water.[9]

3. Elution:

-

Elute the retained this compound from the cartridge using a small volume of an appropriate organic solvent or solvent mixture. A common elution procedure involves using 3 mL of methanol, followed by three 5 mL aliquots of ethyl acetate, and then three 5 mL aliquots of dichloromethane.[9]

-

Collect the eluate in a collection tube.

4. Post-Elution Processing:

-

Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.[9]

-

The extract can be concentrated under a gentle stream of nitrogen if necessary and then reconstituted in a suitable solvent for analysis by LC-MS/MS or GC-MS/MS.[9]

Data Presentation:

The following table provides representative quantitative data for pesticide recovery from water using solid-phase extraction. Method validation for this compound is essential to establish its specific performance characteristics.

| Parameter | Value | Reference |

| Recovery | 70-120% | [8] |

| Relative Standard Deviation (RSD) | < 14% | [8] |

| Limit of Detection (LOD) | 0.01 - 0.09 µg/L | [9] |

| Limit of Quantification (LOQ) | 0.02 - 0.10 µg/L | [9] |

Experimental Workflow:

Caption: Solid-phase extraction (SPE) workflow for this compound from water.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. weber.hu [weber.hu]

- 3. Portico [access.portico.org]

- 4. unitedchem.com [unitedchem.com]

- 5. weber.hu [weber.hu]

- 6. mdpi.com [mdpi.com]

- 7. cdpr.ca.gov [cdpr.ca.gov]

- 8. mdpi.com [mdpi.com]

- 9. agilent.com [agilent.com]

- 10. Multiresidue Method for Determination of 67 Pesticides in Water Samples Using Solid-Phase Extraction with Centrifugation and Gas Chromatography-Mass Spectrometry [scirp.org]

Application Note: High-Performance Liquid Chromatography for Cyclosporine Analysis

Introduction

Cyclosporine is a potent immunosuppressant drug widely used to prevent organ transplant rejection and to treat various autoimmune diseases. Accurate and reliable quantification of Cyclosporine in pharmaceutical formulations and biological matrices is crucial for ensuring its therapeutic efficacy and safety. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted analytical technique for the determination of Cyclosporine.[1] This application note details a validated reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of Cyclosporine.

Principle

This method utilizes RP-HPLC with a C18 stationary phase to separate Cyclosporine from potential impurities and formulation excipients. The separation is achieved based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. Detection is performed using a UV-Vis or Diode Array Detector (DAD) at a specific wavelength where Cyclosporine exhibits maximum absorbance, ensuring high sensitivity and specificity.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or DAD detector is required.

| Parameter | Recommended Conditions |

| HPLC Column | XTerra C18 (150 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic acid (TFA) in water (80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 70-75°C[2] |

| Detection Wavelength | 210 nm |

| Run Time | Approximately 10 minutes |

2. Reagent and Standard Preparation

-

Mobile Phase Preparation: Prepare a mixture of HPLC-grade acetonitrile and 0.1% trifluoroacetic acid in ultrapure water in an 80:20 volume/volume ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Cyclosporine reference standard and dissolve it in 10 mL of the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 5 to 25 µg/mL.[3]

3. Sample Preparation

-

Capsule Dosage Form:

-

Take a representative number of capsules and determine the average weight.

-

Empty the contents of the capsules and grind to a fine powder.

-

Accurately weigh a portion of the powder equivalent to a single dose of Cyclosporine.

-

Transfer the powder to a volumetric flask and dissolve it in the mobile phase.

-

Sonicate for 15 minutes to ensure complete dissolution.

-

Make up the volume with the mobile phase and mix thoroughly.

-

Filter the solution through a 0.45 µm syringe filter before injection.[4]

-

Data Presentation

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity (Concentration Range) | 5 - 25 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 100 ng/mL |

| Limit of Quantification (LOQ) | 200 ng/mL |

| Accuracy (% Recovery) | 98.08 - 101.55% |

| Precision (% RSD) | < 2.0% |

| Retention Time | Approximately 3.855 min |

Visualizations

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Development and Validation of a HPLC Method for the Determination of Cyclosporine A in New Bioadhesive Nanoparticles for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Validation of a RP-HPLC Method for Determination of Cyclosporine in Capsule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nacalai.com [nacalai.com]

Application Notes and Protocols for the GC-MS Analysis of Cycloprate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloprate, an acaricide, requires sensitive and specific analytical methods for its detection and quantification in various matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of pesticide residues like this compound, offering high chromatographic resolution and mass selectivity. These application notes provide a comprehensive overview and detailed protocols for the determination of this compound using GC-MS and tandem mass spectrometry (GC-MS/MS).

Chemical Information

-

IUPAC Name: hexadecyl cyclopropanecarboxylate[1]

-

Molecular Formula: C₂₀H₃₈O₂[1]

-

Molecular Weight: 310.5 g/mol [1]

-

CAS Number: 54460-46-7[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the GC-MS/MS analysis of this compound. This data is essential for method setup and validation.

| Parameter | Value | Source |

| Retention Time (min) | 14.89 | [2] |

| Precursor Ion (m/z) | 69.1 | [2] |

| Product Ion 1 (m/z) | 41.1 | [2] |

| Collision Energy (V) | 10 | [2] |

| Product Ion 2 (m/z) | 43.1 | [2] |

| Collision Energy (V) | 22 | [2] |

| Limit of Detection (LOD) in Tea (µg/kg) | 0.01 - 3.14 | [2] |

| Limit of Quantification (LOQ) in Tea (µg/kg) | 0.04 - 8.69 | [2] |

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This protocol is a widely used and effective method for the extraction of pesticide residues from a variety of food matrices.

a. Materials and Reagents:

-

Homogenized sample (e.g., fruit, vegetable, or other solid matrix)

-

Acetonitrile (ACN), pesticide residue grade

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents

-

Centrifuge capable of ≥4000 x g

-

Vortex mixer

b. Extraction Procedure:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Cap the tube and vortex vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥4000 x g for 5 minutes.

c. Dispersive SPE Cleanup:

-

Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing PSA and C18.

-

Vortex for 30 seconds.

-

Centrifuge at ≥4000 x g for 5 minutes.

-

The resulting supernatant is ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Analysis

a. Instrumentation:

-

Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).

-

Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[2]

b. GC Conditions:

-

Injector Temperature: 250 °C[2]

-

Injection Mode: Splitless

-

Injection Volume: 1-2 µL

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 2.0 mL/min).[2]

-

Oven Temperature Program:

c. MS/MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions for this compound:

-

Precursor Ion: 69.1 m/z

-

Product Ion 1: 41.1 m/z (Collision Energy: 10 V)

-

Product Ion 2: 43.1 m/z (Collision Energy: 22 V)

-

Visualizations

Experimental Workflow for this compound Analysis

Caption: Workflow for the analysis of this compound by GC-MS/MS.

Logical Relationship of GC-MS Components

Caption: Key components and their functions in a GC-MS system.

References

Application of QuEChERS Method for the Analysis of Cycloprate in Food Matrices

Application Note

Introduction

Cycloprate is a synthetic cyclopropane-based acaricide previously used in agriculture. Due to its potential for persistence and bioaccumulation, monitoring its residues in food commodities is crucial for consumer safety. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for the multi-residue analysis of pesticides in various food matrices.[1][2][3][4] This application note outlines a representative QuEChERS protocol for the extraction and cleanup of this compound from diverse food matrices, including those with high water content (e.g., fruits and vegetables) and high-fat content (e.g., oils, nuts, and dairy).

This compound, with a molecular weight of 310.5 g/mol and a high octanol-water partition coefficient (XLogP3 of 8.2), is a non-polar, lipophilic compound.[5] This property guides the selection of the appropriate QuEChERS extraction and cleanup procedure. The protocol described herein is a generic method and requires validation for specific food matrices to ensure adequate performance in terms of recovery, linearity, sensitivity, and selectivity for this compound.

Principle of the Method

The QuEChERS method involves a two-step process:

-

Extraction: The homogenized food sample is first extracted with an organic solvent, typically acetonitrile, in the presence of salts (e.g., magnesium sulfate, sodium chloride) and buffering agents (e.g., citrate or acetate buffers).[2][4] Acetonitrile is effective for extracting a wide range of pesticides and its partial miscibility with water allows for a salting-out effect, which partitions the analytes into the organic phase.

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the supernatant from the extraction step is then subjected to a cleanup process using a mixture of sorbents. For a non-polar compound like this compound, a combination of Primary Secondary Amine (PSA) to remove organic acids, sugars, and some lipids, and C18 to remove remaining non-polar interferences like fats is recommended.[6] For matrices with very high-fat content, an additional freezing step to precipitate lipids may be necessary.[6]

Following the QuEChERS procedure, the final extract can be analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Given this compound's non-polar nature, GC-MS is a highly suitable analytical technique.

Representative Performance Data

Table 1: Representative Recoveries and Precision for Non-Polar Pesticides in Fruits and Vegetables using QuEChERS-GC/MS

| Pesticide (Class) | Matrix | Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |

| Bifenthrin (Pyrethroid) | Apple | 50 | 95 | 6 |

| Chlorpyrifos (Organophosphate) | Tomato | 50 | 98 | 5 |

| Cypermethrin (Pyrethroid) | Grape | 100 | 92 | 8 |

| Deltamethrin (Pyrethroid) | Lettuce | 100 | 89 | 9 |

| Permethrin (Pyrethroid) | Strawberry | 50 | 96 | 7 |

Disclaimer: This data is representative for non-polar pesticides and not specific to this compound. Method validation is required.

Table 2: Representative Recoveries and Precision for Non-Polar Pesticides in Fatty Matrices using QuEChERS-GC/MS

| Pesticide (Class) | Matrix | Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |

| Hexachlorobenzene (Organochlorine) | Avocado | 100 | 85 | 11 |

| Lindane (Organochlorine) | Olive Oil | 100 | 88 | 10 |

| DDT (Organochlorine) | Milk | 50 | 91 | 9 |

| Endosulfan (Organochlorine) | Salmon | 50 | 87 | 12 |

| Aldrin (Organochlorine) | Peanut Butter | 100 | 90 | 8 |

Disclaimer: This data is representative for non-polar pesticides and not specific to this compound. Method validation is required.

Table 3: Representative Limits of Detection (LOD) and Quantification (LOQ) for Non-Polar Pesticides

| Pesticide | Analytical Technique | Typical LOD (ng/g) | Typical LOQ (ng/g) |

| Bifenthrin | GC-MS/MS | 1 | 5 |

| Chlorpyrifos | GC-MS/MS | 1 | 5 |

| Cypermethrin | GC-MS/MS | 2 | 10 |

| Deltamethrin | GC-MS/MS | 2 | 10 |

| Permethrin | GC-MS/MS | 2 | 10 |

Disclaimer: This data is representative for non-polar pesticides and not specific to this compound. Actual LOD and LOQ are matrix-dependent and must be determined experimentally.

Experimental Protocols

Protocol 1: QuEChERS for Fruits and Vegetables (Low-Fat Matrices)

1. Sample Preparation:

- Homogenize a representative portion of the fruit or vegetable sample using a high-speed blender. For samples with high water content, cryogenic milling with dry ice can be employed to prevent enzymatic degradation and improve homogeneity.

2. Extraction:

- Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

- Add 10 mL of acetonitrile.

- For fortified samples, add the appropriate volume of this compound standard solution.

- Add the appropriate internal standard.

- Cap the tube and shake vigorously for 1 minute.

- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate - for buffered extraction).

- Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.

- Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive SPE Cleanup:

- Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE cleanup tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

- Vortex for 30 seconds.

- Centrifuge at ≥5000 rcf for 5 minutes.

4. Final Extract Preparation:

- Transfer the supernatant to an autosampler vial.

- The extract is now ready for GC-MS or LC-MS/MS analysis. For GC analysis, the addition of an analyte protectant may be beneficial.

Protocol 2: QuEChERS for High-Fat Matrices (e.g., Avocado, Nuts, Oilseeds)

1. Sample Preparation:

- Homogenize the sample thoroughly. For oily samples, ensure a uniform consistency. For dry, fatty samples like nuts, a robust grinder is necessary.

2. Extraction:

- Weigh 5 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

- Add 10 mL of water (for dry or very dense fatty matrices) and vortex to hydrate the sample.

- Add 15 mL of acetonitrile.

- Add the appropriate internal standard.

- Cap and shake vigorously for 1 minute.

- Add the QuEChERS extraction salts (e.g., 6 g MgSO₄ and 1.5 g NaCl).

- Shake vigorously for 1 minute.

- Centrifuge at ≥3000 rcf for 5 minutes.

3. Lipid Removal (Freezing Step):

- Place the centrifuge tube in a freezer at -20 °C for at least 2 hours (or overnight) to precipitate the lipids.

- Centrifuge again at ≥3000 rcf for 5 minutes while the sample is still cold.

4. Dispersive SPE Cleanup:

- Quickly transfer a 1 mL aliquot of the upper acetonitrile layer (avoiding the precipitated lipids) to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

- Vortex for 30 seconds.

- Centrifuge at ≥5000 rcf for 5 minutes.

5. Final Extract Preparation:

- Transfer the supernatant to an autosampler vial for analysis.

Visualizations

Caption: Experimental workflow for the QuEChERS method.

Caption: Logical relationships in the QuEChERS method.

References

- 1. repositorio.ipbeja.pt [repositorio.ipbeja.pt]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. shimisanj.com [shimisanj.com]

- 4. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

- 5. This compound | C20H38O2 | CID 41093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. labsertchemical.com [labsertchemical.com]

Application Notes and Protocols for the Analysis of Obsolete Pesticides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obsolete pesticides, including many persistent organic pollutants (POPs), pose an ongoing challenge to environmental and food safety.[1] Due to their persistence, these compounds and their degradation products can be found in various environmental matrices long after their use has been discontinued.[2] The analysis of these aged residues presents unique difficulties, including the degradation of the parent compound into various metabolites, the presence of complex and co-extractive matrix interferences, and the frequent lack of commercially available analytical standards for both the parent pesticides and their degradation products.[3]

These application notes provide a framework for developing robust analytical methods for the identification and quantification of obsolete pesticides and their metabolites in challenging matrices such as soil, sediment, and fatty tissues. The focus is on organochlorine and organophosphate pesticides, which represent a significant portion of obsolete pesticide stockpiles.

Challenges in a Nutshell

The primary hurdles in the analysis of obsolete pesticides include:

-

Degraded Nature of Residues: Over time, parent pesticide compounds degrade into a mixture of metabolites. For example, the organochlorine pesticide DDT is known to degrade into DDE and DDD, with the specific pathway depending on environmental conditions (aerobic vs. anaerobic).[4][5][6]

-

Complex Sample Matrices: Aged pesticide residues are often tightly bound to the sample matrix, making their extraction and cleanup difficult.[7][8] Environmental samples like soil and sediment, as well as biological samples such as fatty tissues, contain numerous interfering compounds that can complicate analysis.[9][10]

Core Analytical Approaches

The most common and effective analytical techniques for the determination of obsolete pesticide residues are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS).

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for the analysis of volatile and semi-volatile organochlorine and organophosphate pesticides. Electron capture detectors (ECD) are also highly sensitive for halogenated compounds like organochlorines.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is advantageous for more polar and thermally labile pesticides and their metabolites that are not amenable to GC analysis.

Signaling Pathways and Logical Relationships

The following diagram illustrates the general workflow for the analysis of obsolete pesticides, from sample collection to data analysis.

Caption: General workflow for the analysis of obsolete pesticides.

The following diagram illustrates the degradation pathways of DDT, a prominent obsolete organochlorine pesticide.

Caption: Primary degradation pathways of p,p'-DDT.

Sourcing and Synthesis of Analytical Standards

A critical step in the quantitative analysis of obsolete pesticides is obtaining high-purity analytical standards for both the parent compounds and their expected degradation products.

Commercial Suppliers: Several companies specialize in the provision of pesticide reference materials. While the availability of standards for obsolete compounds can be limited, it is advisable to first consult the catalogs of major suppliers:

-

AccuStandard: Offers a wide range of pesticide standards, including neat compounds and solutions for various regulatory methods.[1][11][12][13]

-

Sigma-Aldrich (now part of MilliporeSigma): Provides a comprehensive portfolio of analytical standards, including certified reference materials (CRMs) under the PESTANAL® and TraceCERT® product lines.[14][15][16]

-

LGC Standards: Supplies a broad selection of reference materials, including those for organochlorine pesticides and their metabolites.[17][18][19]

Custom Synthesis: When commercial standards are unavailable, custom synthesis is a viable option. Several companies offer services for the synthesis of pesticide impurities and metabolites.[9] For researchers with synthetic chemistry capabilities, literature methods for the synthesis of some common metabolites, such as DDE and DDD from DDT, are available.[20][21][22] For instance, DDE can be synthesized from DDT via dehydrohalogenation.[21]

Experimental Protocols

Protocol 1: Analysis of Organochlorine Pesticides in Aged Soil/Sediment

This protocol is designed for the extraction and cleanup of aged organochlorine pesticide residues from soil and sediment samples, followed by analysis using GC-MS.

1. Sample Preparation and Extraction (Modified QuEChERS)

-

Weigh 10 g of homogenized soil or sediment into a 50 mL centrifuge tube.

-

For dry samples, add an appropriate amount of water to moisten the sample, which can improve extraction efficiency.[23]

-

Add 10 mL of acetonitrile containing 1% acetic acid.

-

Add an appropriate internal standard solution.

-

Shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg primary secondary amine (PSA) sorbent, and 300 mg C18 sorbent.

-

For highly contaminated or colored extracts, graphitized carbon black (GCB) can be included, but it may lead to the loss of planar pesticides.

-

Vortex for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

Take an aliquot of the final extract for GC-MS analysis.

3. GC-MS Analysis

-

GC Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of many organochlorine pesticides.

-

Injection: 1 µL splitless injection at 250°C.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp to 150°C at 25°C/min.

-

Ramp to 200°C at 3°C/min.

-

Ramp to 280°C at 8°C/min, hold for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MS Conditions: Electron ionization (EI) at 70 eV. Acquire data in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Protocol 2: Analysis of Organophosphate Pesticides in Fatty Tissues

This protocol is suitable for the extraction and cleanup of organophosphate pesticide residues from fatty tissues, followed by analysis using GC with a flame photometric detector (FPD) or MS.

1. Sample Preparation and Extraction

-

Weigh 5 g of homogenized fatty tissue into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile and homogenize further with a high-speed blender.

-

Add an appropriate internal standard.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

Collect the acetonitrile supernatant.

-

Repeat the extraction with another 10 mL of acetonitrile.

-

Combine the acetonitrile extracts.

2. Cleanup

-

Gel Permeation Chromatography (GPC): GPC is a highly effective technique for separating lipids from pesticide residues.[6]

-

Column: A GPC column packed with a styrene-divinylbenzene copolymer resin (e.g., Bio-Beads S-X3).

-

Mobile Phase: A mixture of cyclohexane and ethyl acetate (1:1, v/v).

-

Procedure: Load the concentrated extract onto the GPC column and collect the fraction containing the pesticide residues, which elute after the high-molecular-weight lipids.

-

-